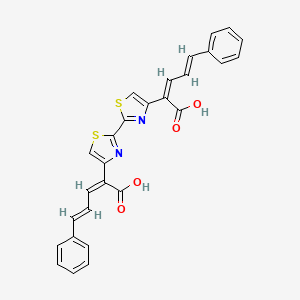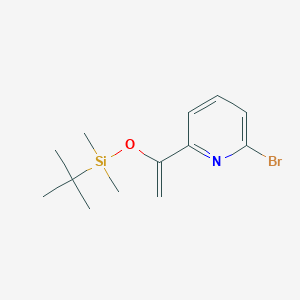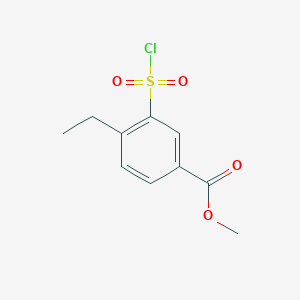
Methyl 3-(chlorosulfonyl)-4-ethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(chlorosulfonyl)-4-ethylbenzoate: is an organic compound with the molecular formula C10H11ClO4S It is a derivative of benzoic acid, where the benzoate group is substituted with a chlorosulfonyl group at the third position and an ethyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(chlorosulfonyl)-4-ethylbenzoate can be synthesized through the chlorosulfonation of methyl 4-ethylbenzoate. The reaction typically involves the use of chlorosulfonic acid (ClSO3H) as the chlorosulfonating agent. The process is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors where methyl 4-ethylbenzoate is treated with chlorosulfonic acid. The reaction mixture is then subjected to purification processes, such as distillation or recrystallization, to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(chlorosulfonyl)-4-ethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid group using reducing agents like tin(II) chloride (SnCl2) in the presence of hydrochloric acid.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield the corresponding sulfonic acid derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., ethylamine), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in solvents like acetone or dichloromethane, often in the presence of a base such as triethylamine.
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid is used for the reduction of the chlorosulfonyl group.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or water can be used for hydrolysis reactions.
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Sulfonic Acids: Formed by reduction or hydrolysis of the chlorosulfonyl group.
Scientific Research Applications
Chemistry: Methyl 3-(chlorosulfonyl)-4-ethylbenzoate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various sulfonamide and sulfonate ester derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. Sulfonamide derivatives, in particular, are known for their antimicrobial properties and are used in the development of antibiotics.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers. Additionally, it is used in the synthesis of chemical intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of methyl 3-(chlorosulfonyl)-4-ethylbenzoate and its derivatives depends on the specific chemical reactions they undergo. For instance, sulfonamide derivatives exert their effects by inhibiting the activity of bacterial enzymes involved in folic acid synthesis, thereby preventing bacterial growth and proliferation.
Comparison with Similar Compounds
Methyl 3-(chlorosulfonyl)benzoate: Similar structure but lacks the ethyl group at the fourth position.
Methyl 3-(chlorosulfonyl)-4-methylbenzoate: Similar structure but has a methyl group instead of an ethyl group at the fourth position.
Chlorosulfonyl isocyanate: Contains a chlorosulfonyl group but has an isocyanate functional group instead of a benzoate ester.
Uniqueness: Methyl 3-(chlorosulfonyl)-4-ethylbenzoate is unique due to the presence of both the chlorosulfonyl and ethyl groups on the aromatic ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis and industrial applications.
Properties
Molecular Formula |
C10H11ClO4S |
|---|---|
Molecular Weight |
262.71 g/mol |
IUPAC Name |
methyl 3-chlorosulfonyl-4-ethylbenzoate |
InChI |
InChI=1S/C10H11ClO4S/c1-3-7-4-5-8(10(12)15-2)6-9(7)16(11,13)14/h4-6H,3H2,1-2H3 |
InChI Key |
QPTNASNBPPIUIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


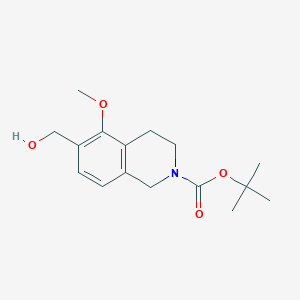


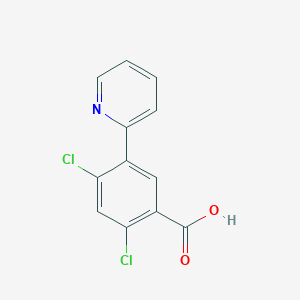
![N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B13916433.png)
![7'-Cyclopentyl-2'-(methylthio)spiro[cyclopropane-1,5'-[5H]pyrrolo[2,3-d]pyrimidin]-6'(7'H)-one](/img/structure/B13916440.png)

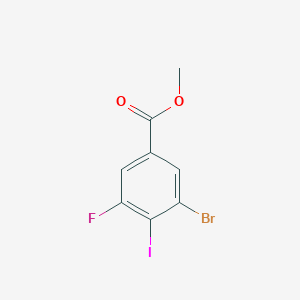


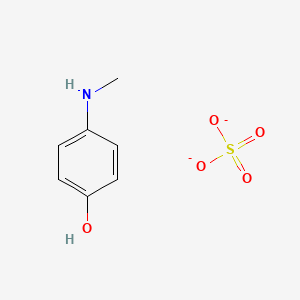
![(2R)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)-2-[[(2R)-3-methylsulfanyl-2-[[2-(4-phenylphenyl)acetyl]amino]propanoyl]amino]-N-(2-phenylethyl)pentanamide](/img/structure/B13916477.png)
